molecular formula C6H14O2 B1427841 1-Methoxy-3-methylbutan-2-ol CAS No. 760211-13-0

1-Methoxy-3-methylbutan-2-ol

Cat. No. B1427841
M. Wt: 118.17 g/mol
InChI Key: XFYWHZOKFISCGP-UHFFFAOYSA-N
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Description

“1-Methoxy-3-methylbutan-2-ol”, also known as “3-Methoxy-3-methylbutanol”, is a specialty chemical . It is a clear, colorless, and completely water-soluble liquid with a mild odor . It is used as a solvent and raw material for the production of industrial detergents . It is also used as a solvent for paints, inks, and fragrances .


Molecular Structure Analysis

The molecular formula of “1-Methoxy-3-methylbutan-2-ol” is C6H14O2 . The IUPAC Standard InChI is InChI=1S/C6H14O2/c1-6(2,8-3)4-5-7/h7H,4-5H2,1-3H3 . The molecular weight is 118.1742 .


Physical And Chemical Properties Analysis

“1-Methoxy-3-methylbutan-2-ol” is a clear, colorless, and completely water-soluble liquid with a mild odor . It has a molecular weight of 118.1742 . It is stable and has low toxicity and ready biodegradability .

Scientific Research Applications

  • Solvent for Paints and Inks

    • Application : “1-Methoxy-3-methylbutan-2-ol” is widely used as a solvent in the production of paints and inks .
  • Production of Industrial Detergents

    • Application : This compound is used as a raw material in the production of industrial detergents .
  • Fragrance Industry

    • Application : “1-Methoxy-3-methylbutan-2-ol” is used in the fragrance industry .
  • Air Fresheners

    • Application : This compound is used in the formulation of air fresheners .
  • Oxidation Products of Dyes

    • Application : It has been identified as oxidation products of dyes such as methyl yellow, methyl red and methyl orange .
  • Antifoaming Agent

    • Application : It is used as an antifoaming agent in the chloroform isoamyl alcohol reagent .
  • Phenol-Chloroform Extraction

    • Application : It is used in a phenol-chloroform extraction mixed with the chloroform to further inhibit RNase activity and prevent solubility of RNAs with long tracts of poly-adenine .
  • Aroma Component

    • Application : Isoamyl alcohol, which is structurally similar to “1-Methoxy-3-methylbutan-2-ol”, is one of the components of the aroma of Tuber melanosporum, the black truffle .

Safety And Hazards

“1-Methoxy-3-methylbutan-2-ol” is combustible and causes serious eye irritation . It is harmful if inhaled and may cause respiratory irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .

properties

IUPAC Name

1-methoxy-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(2)6(7)4-8-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYWHZOKFISCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-3-methylbutan-2-ol

CAS RN

760211-13-0
Record name 1-methoxy-3-methylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AS Burns, CC Ross… - The Journal of Organic …, 2018 - ACS Publications
Birman’s HBTM catalyst is effective for the enantioselective acylation and kinetic resolution of benzylic secondary alcohols. The enantioselective acylation has now been extended to …
Number of citations: 16 pubs.acs.org
M Ori, N Toda, K Takami, K Tago, H Kogen - Tetrahedron, 2005 - Elsevier
An efficient methodology for the synthesis of 2,2,3-trisubstituted tetrahydroquinolines has been developed, which involves the triphenylphosphine–CCl 4 -mediated stereospecific …
Number of citations: 55 www.sciencedirect.com

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